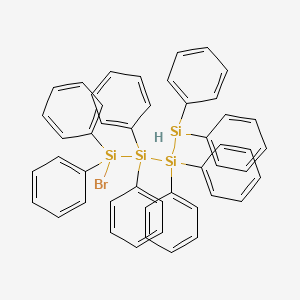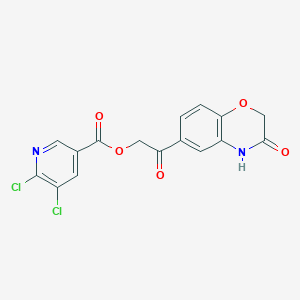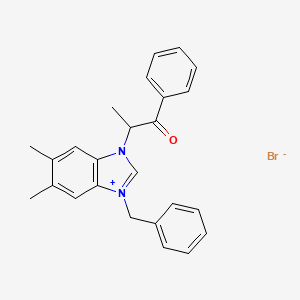
Octyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl N-(4-chlorophenyl)carbamate: is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.801 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an octyl group and a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl N-(4-chlorophenyl)carbamate typically involves the reaction of octylamine with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at a temperature range of 10–40°C for 1–2 hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) can be used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium methoxide (NaOCH3) can yield methoxy-substituted derivatives.
Hydrolysis: The major products are octylamine and 4-chlorophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities .
Biology and Medicine: In biological research, carbamate derivatives are often studied for their potential pharmacological activities. This compound may exhibit antimicrobial and antioxidant properties, making it a candidate for further investigation in drug development .
Industry: The compound can be used in the formulation of specialty chemicals, including surfactants and agrochemicals. Its stability and reactivity profile make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Octyl N-(4-chlorophenyl)carbamate is not well-defined in the literature. like other carbamates, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The exact pathways and targets involved would require further experimental studies to elucidate .
Vergleich Mit ähnlichen Verbindungen
Methyl N-(4-chlorophenyl)carbamate: A smaller analog with a methyl group instead of an octyl group.
Ethyl N-(4-chlorophenyl)carbamate: Similar structure with an ethyl group.
Butyl N-(4-chlorophenyl)carbamate: Contains a butyl group, offering different physicochemical properties.
Uniqueness: Octyl N-(4-chlorophenyl)carbamate is unique due to its longer alkyl chain (octyl group), which can influence its solubility, reactivity, and interaction with biological membranes compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
56379-91-0 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
octyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-12-19-15(18)17-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
FHMILJKUETWBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)






![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

